REACTION_CXSMILES
|
[C:1](OC(=O)C)(=[O:3])[CH3:2].[F:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[OH:15].[OH-].[Na+]>>[C:1]([O:15][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[F:8])(=[O:3])[CH3:2] |f:2.3|
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Name
|
|
Quantity
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81 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)O
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Name
|
|
Quantity
|
214 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Type
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CUSTOM
|
Details
|
After the reaction had been stirred for 30 min the aqueous layer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was separated from the organic portion
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Type
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WASH
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Details
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washed with dichloromethane (150 cm3)
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Type
|
WASH
|
Details
|
The combined organic extracts were washed with aqueous sodium hydroxide solution (4 N, 150 cm3)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried (Na2SO4)
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=C(C=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 84.9 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 103% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |